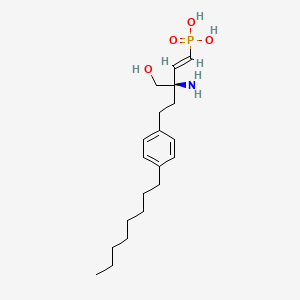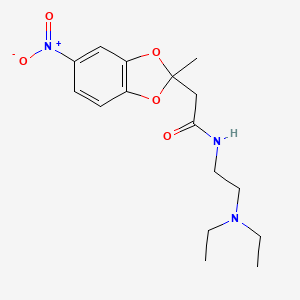
Mebeverine Hydrochloride Impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mebeverine Hydrochloride Impurity H is a chemical compound that is often encountered as an impurity in the synthesis and production of Mebeverine Hydrochloride. Mebeverine Hydrochloride is a musculo tropic antispasmodic agent commonly used for the management of irritable bowel syndrome. The impurity H is typically monitored and controlled during the manufacturing process to ensure the purity and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mebeverine Hydrochloride Impurity H involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are typically derivatives of benzoic acid and amines.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to monitor the levels of Impurity H and ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions
Mebeverine Hydrochloride Impurity H undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Mebeverine Hydrochloride Impurity H has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
作用機序
The mechanism of action of Mebeverine Hydrochloride Impurity H is not well-documented, but it is believed to be similar to that of Mebeverine Hydrochloride. Mebeverine Hydrochloride works by:
Targeting Smooth Muscle: It acts directly on the smooth muscle within the gastrointestinal tract, causing relaxation and reducing spasms.
Calcium Channels: It may affect calcium channels, leading to decreased muscle contractions.
Muscarinic Receptors: It may also affect muscarinic receptors, contributing to its antispasmodic effects.
類似化合物との比較
Mebeverine Hydrochloride Impurity H can be compared with other similar compounds, such as:
Mebeverine Hydrochloride: The parent compound, used as an antispasmodic agent.
Mebeverine Impurity C: Another impurity encountered in the synthesis of Mebeverine Hydrochloride.
Veratric Acid: A primary inactive metabolite of Mebeverine Hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other impurities and related compounds. Its presence and levels are carefully monitored to ensure the quality and safety of pharmaceutical products .
特性
分子式 |
C24H33NO5 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3 |
InChIキー |
GZQCFEFLNWBIOI-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)O)OC)C(C)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
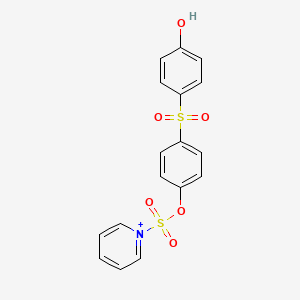
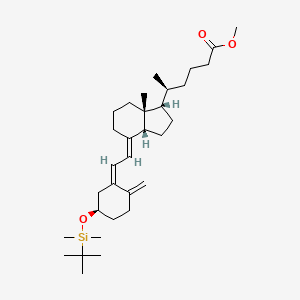
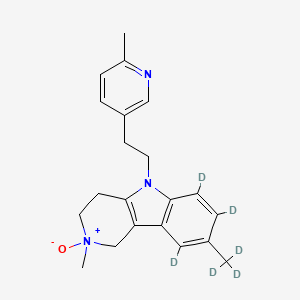
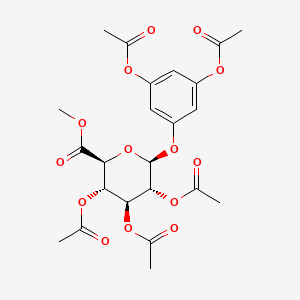
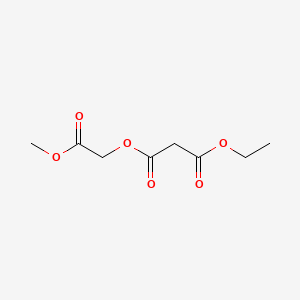


![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
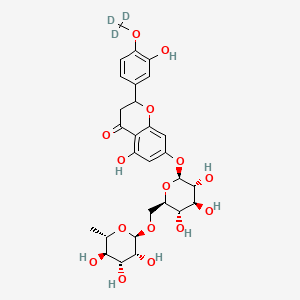
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
